molecular formula C10H14F2O2 B13082281 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one

Katalognummer: B13082281
Molekulargewicht: 204.21 g/mol
InChI-Schlüssel: RUVYCEUPYOHIJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one is a specialized organic compound characterized by the presence of a difluoroacetyl group attached to a dimethylcyclohexanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group onto the cyclohexanone ring. One common method involves the reaction of 2,2-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, recycling of reagents and solvents can be implemented to reduce waste and improve the overall efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .

Wissenschaftliche Forschungsanwendungen

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one involves interactions with specific molecular targets. The difluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Difluoroacetyl chloride
  • 2,2-Difluoroacetyl fluoride
  • 2,2-Difluoroacetyl bromide

Uniqueness

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the difluoroacetyl group enhances its reactivity and stability compared to similar compounds. Additionally, the dimethylcyclohexanone core provides a rigid framework that can influence the compound’s overall behavior in chemical reactions .

Eigenschaften

Molekularformel

C10H14F2O2

Molekulargewicht

204.21 g/mol

IUPAC-Name

6-(2,2-difluoroacetyl)-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H14F2O2/c1-10(2)5-3-4-6(8(10)14)7(13)9(11)12/h6,9H,3-5H2,1-2H3

InChI-Schlüssel

RUVYCEUPYOHIJQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(C1=O)C(=O)C(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.